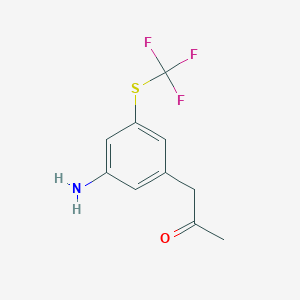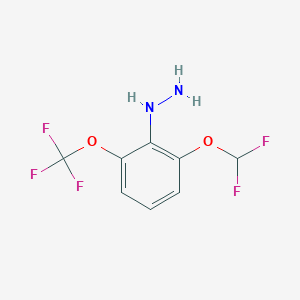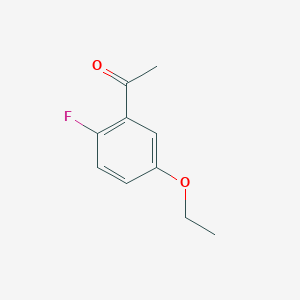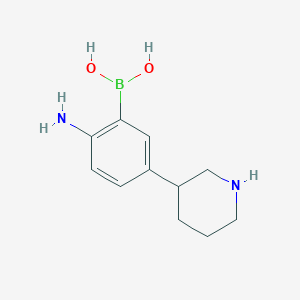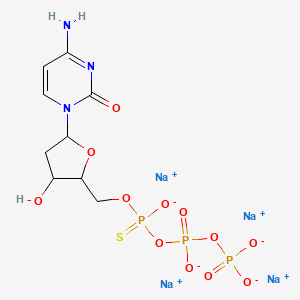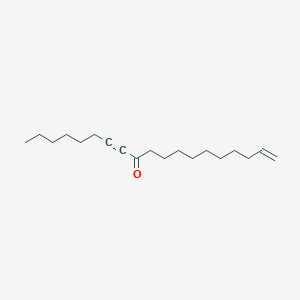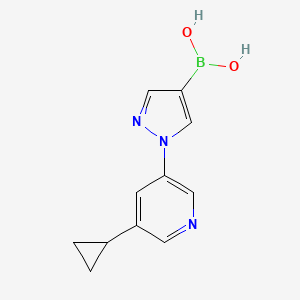
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a unique combination of a cyclopropylpyridine and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . The resulting pyrazole intermediate is then subjected to further reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic pathways .
Wirkmechanismus
The mechanism of action of (1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and are known for their biomedical applications.
3(5)-Substituted Pyrazoles: These compounds exhibit similar reactivity and are used in the synthesis of heterocyclic systems.
2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines: These compounds also feature a cyclopropyl group and are used in medicinal chemistry.
Uniqueness
(1-(5-Cyclopropylpyridin-3-yl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of a cyclopropylpyridine and a pyrazole ring, along with the presence of a boronic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H12BN3O2 |
|---|---|
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
[1-(5-cyclopropylpyridin-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C11H12BN3O2/c16-12(17)10-5-14-15(7-10)11-3-9(4-13-6-11)8-1-2-8/h3-8,16-17H,1-2H2 |
InChI-Schlüssel |
ALGQUDQEKCXAHX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1)C2=CN=CC(=C2)C3CC3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
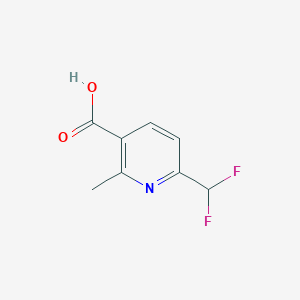
![2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one](/img/structure/B14073583.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
